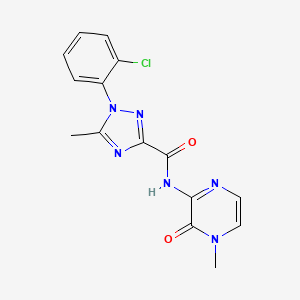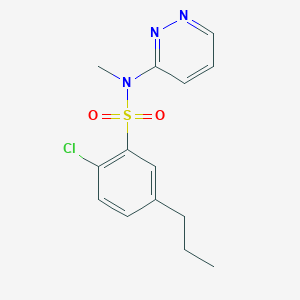![molecular formula C11H11N3O4S2 B6622866 Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate, also known as MPST, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPST is a derivative of thiophene-2-carboxylic acid and pyrazine, and its chemical structure is shown below:
Mécanisme D'action
The mechanism of action of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and cancer progression.
Biochemical and Physiological Effects:
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate inhibits the proliferation and migration of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate exhibits potent anti-inflammatory and anti-cancer activities in animal models of inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate in lab experiments include its potent biological activities, its ease of synthesis, and its versatility as a building block for the synthesis of various organic materials. The limitations of using Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate in lab experiments include its low solubility in water, which can limit its bioavailability and activity in vivo.
Orientations Futures
There are several future directions for the study of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate. One direction is the development of more potent and selective inhibitors of HDACs and other enzymes that are involved in cancer progression. Another direction is the synthesis of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate-based materials with novel properties for applications in electronics, photonics, and biomedicine. Finally, the development of new methods for the delivery and targeting of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate in vivo could enhance its therapeutic potential and reduce its toxicity.
Méthodes De Synthèse
The synthesis of Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate involves the reaction of methyl thiophene-2-carboxylate with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate as a white solid, which can be purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In materials science, Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In catalysis, Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate has been used as a ligand for various metal catalysts.
Propriétés
IUPAC Name |
methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-14(10-6-12-3-4-13-10)20(16,17)8-5-9(19-7-8)11(15)18-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOACPXKGYTULMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CN=C1)S(=O)(=O)C2=CSC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6622794.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6622803.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6622804.png)
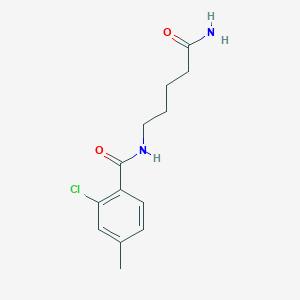
![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B6622819.png)
![4-(2-chloro-5-propylphenyl)sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6622826.png)
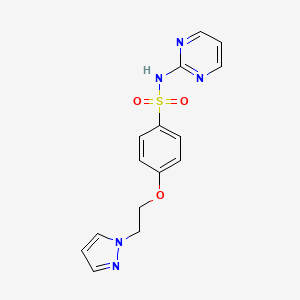
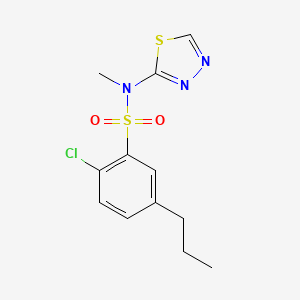
![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)
